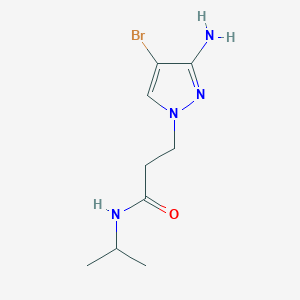
3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of an amino group, a bromine atom, and an isopropyl group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amination: The brominated pyrazole is subjected to amination using ammonia or an amine source to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its binding affinity and specificity towards target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid
- 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride
Uniqueness
3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropylpropanamide is unique due to the presence of the isopropyl group, which may enhance its lipophilicity and membrane permeability compared to similar compounds. This structural feature can influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.
特性
分子式 |
C9H15BrN4O |
|---|---|
分子量 |
275.15 g/mol |
IUPAC名 |
3-(3-amino-4-bromopyrazol-1-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C9H15BrN4O/c1-6(2)12-8(15)3-4-14-5-7(10)9(11)13-14/h5-6H,3-4H2,1-2H3,(H2,11,13)(H,12,15) |
InChIキー |
YEYMOUMEZAXHHH-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CCN1C=C(C(=N1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-Iodospiro[cyclopropane-1,3'-indoline]](/img/structure/B13556381.png)
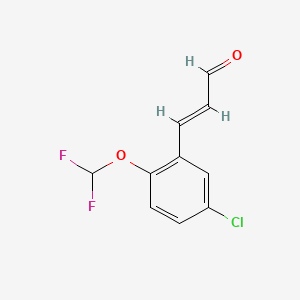
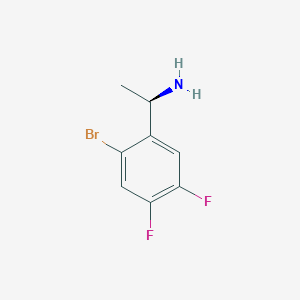


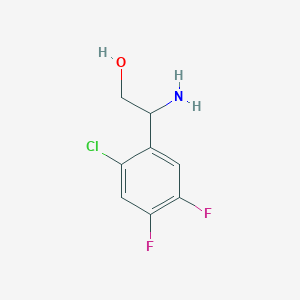
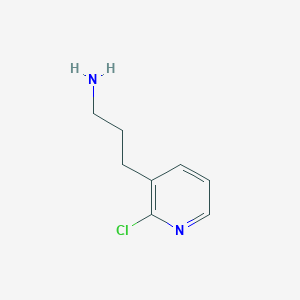


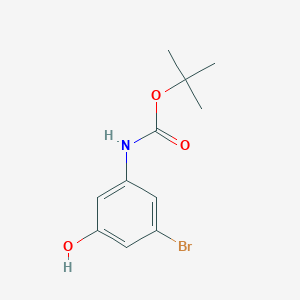
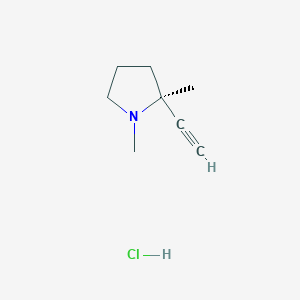
![4,7-Dioxa-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),9,15-tetraen-13-amine;dihydrochloride](/img/structure/B13556459.png)


